![molecular formula C18H24N4O3 B2808986 Tert-butyl [1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate CAS No. 1993139-55-1](/img/structure/B2808986.png)

Tert-butyl [1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

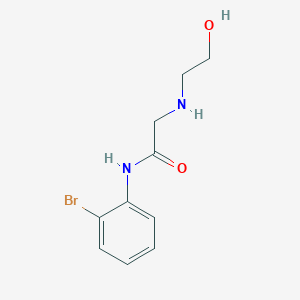

“Tert-butyl [1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate” is a complex organic compound. It contains a pyridinyl group (a six-membered ring with one nitrogen atom), an oxadiazolyl group (a five-membered ring with two nitrogen atoms and one oxygen atom), and a cyclohexyl group (a six-membered carbon ring). The tert-butyl group and carbamate group are common in medicinal chemistry due to their steric bulk and polarity, respectively .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The pyridinyl and oxadiazolyl rings might participate in electrophilic substitution reactions, while the carbamate group could undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties, such as melting point, boiling point, solubility, and stability, would depend on the compound’s molecular structure .Applications De Recherche Scientifique

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, characterized by a five-membered aromatic ring containing a pyridine type of nitrogen atom, have shown significant binding affinity to various enzymes and receptors through multiple weak interactions. This structural feature has made these derivatives a focal point in medicinal chemistry, offering a wide spectrum of bioactivities. Extensive research has highlighted their potential in treating various ailments, contributing to their significant therapeutic value. The development of 1,3,4-oxadiazole-based compounds spans across numerous pharmacological categories, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents, underlining their versatility and potential in therapeutic applications (Verma, G., Khan, M. F., Akhtar, W., Alam, M., Akhter, M., & Shaquiquzzaman, M., 2019).

Antitubercular Activity of Oxadiazole Derivatives

Oxadiazole derivatives, particularly those involving structural modifications of isoniazid (INH) and incorporating pyridine-4-yl motifs, have demonstrated significant antitubercular activity against various Mycobacterium species, including M. tuberculosis and M. avium. The introduction of halogenated derivatives has further enhanced their efficacy, showcasing potent anti-TB properties. This research underscores the potential of oxadiazole derivatives in designing new leads for antitubercular compounds, contributing to the arsenal against tuberculosis (Asif, M., 2014).

Biological Activities of Coumarin and Oxadiazole Derivatives

Coumarin and oxadiazole derivatives have been extensively studied for their wide range of biological activities. These derivatives have shown potential in various pharmacological areas, including antimicrobial, anticancer, anti-inflammatory, and others. The synthesis of these derivatives has led to the development of more effective and potent drugs, highlighting the therapeutic potential of coumarin and oxadiazole derivatives in medicinal chemistry (Jalhan, S., Singh, S., Saini, R., Sethi, N. S., & Jain, U., 2017).

Metal-Ion Sensing Applications of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles have emerged as significant scaffolds in the development of chemosensors for metal ions. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them a prime choice for selective metal-ion sensing. This review highlights the synthetic strategies for 1,3,4-oxadiazole derivatives and their application in metal-ion sensing, underlining the versatility and applicability of 1,3,4-oxadiazoles beyond medicinal chemistry (Sharma, D., Om, H., & Sharma, A., 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-17(2,3)24-16(23)21-18(9-5-4-6-10-18)15-20-14(22-25-15)13-8-7-11-19-12-13/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRBRQAGTSDVAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)C2=NC(=NO2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]but-2-enoic acid](/img/structure/B2808908.png)

![[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2808910.png)

![1-(3-fluorobenzyl)-3'-(3-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2808914.png)

![1-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2808920.png)

![3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2808922.png)

![4-[Methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine;hydrochloride](/img/structure/B2808925.png)